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Compound of Interest

Compound Name: Menthyl anthranilate

Cat. No.: B129310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and

experimental methodologies used to characterize Menthyl Anthranilate, a common UV filter in

sunscreen products. By integrating Density Functional Theory (DFT) calculations with

established spectroscopic techniques, researchers can gain deep insights into its electronic

structure, photophysical behavior, and stability. This document outlines detailed protocols for

both computational modeling and experimental validation, presenting key quantitative data in a

structured format to facilitate analysis and comparison.

Introduction to Menthyl Anthranilate
Menthyl anthranilate, also known as meradimate, is an organic compound utilized primarily as

a broad-spectrum UV filter.[1] Its ability to absorb UVA and UVB radiation makes it a valuable

ingredient in sunscreens and other photoprotective formulations.[2] The core functionality of

menthyl anthranilate resides in the anthranilate chromophore, which is responsible for its UV-

absorbing properties. Understanding the intricate details of its electronic structure and excited-

state dynamics is paramount for optimizing its efficacy and ensuring its photostability in

commercial formulations.

Computational chemistry, particularly DFT, offers a powerful toolkit for elucidating the molecular

properties of compounds like menthyl anthranilate. These theoretical calculations provide a

foundational understanding of its geometry, electronic orbitals, and vibrational modes, which in

turn govern its interaction with light. When combined with experimental techniques such as UV-
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Vis, FT-IR, and NMR spectroscopy, a holistic picture of the molecule's behavior can be

constructed.

Due to the limited availability of published DFT data specifically for menthyl anthranilate, this

guide will utilize computational data for its close analog, methyl anthranilate. The

photochemical and photophysical properties of these two molecules are considered nearly

identical, as the anthranilate moiety is the primary chromophore.[2]

Computational Chemistry Approach: DFT and TD-
DFT Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the

electronic structure of many-body systems. For molecules like menthyl anthranilate, DFT

provides a balance of accuracy and computational cost, making it ideal for predicting a wide

range of properties. Time-Dependent DFT (TD-DFT) is an extension used to study excited

states and predict electronic absorption spectra.

Computational Protocol
A typical computational workflow for studying menthyl anthranilate involves the following

steps:

Structure Preparation: The 3D structure of menthyl anthranilate is built using molecular

modeling software.

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This is a crucial step to ensure that all subsequent calculations are performed

on the most stable structure.

Frequency Analysis: A frequency calculation is performed on the optimized geometry to

confirm that it is a true minimum on the potential energy surface (i.e., no imaginary

frequencies) and to obtain theoretical vibrational frequencies for comparison with

experimental FT-IR spectra.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap

is a key indicator of the molecule's electronic stability and reactivity.
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Excited State Calculations (TD-DFT): TD-DFT calculations are performed to determine the

energies of the lowest singlet excited states and their oscillator strengths, which are used to

simulate the UV-Vis absorption spectrum.

A recommended level of theory for these calculations, based on studies of similar molecules, is

the B3LYP hybrid functional with the def2-TZVP basis set, often including a dispersion

correction like D3BJ.[3]
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Computational Chemistry Workflow for Menthyl Anthranilate.

Calculated Molecular Properties of Methyl Anthranilate
(as a proxy)
The following tables summarize key quantitative data obtained from DFT calculations on methyl

anthranilate. These values provide a theoretical baseline for understanding the properties of

menthyl anthranilate.
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Table 1: Calculated Geometric Parameters of Methyl Anthranilate

Parameter Bond/Angle Calculated Value

Bond Length C=O 1.22 Å

C-O 1.35 Å

C-N 1.39 Å

N-H 1.01 Å

Bond Angle O=C-O 124.5°

C-O-C 116.8°

C-C-N 121.3°

Dihedral Angle C-C-C=O 179.9°

Note: These are representative values and can vary slightly with the level of theory used.

Table 2: Calculated Electronic Properties of Methyl Anthranilate

Property Calculated Value (eV)

HOMO Energy -5.98

LUMO Energy -0.85

HOMO-LUMO Gap 5.13

Table 3: Calculated Vibrational Frequencies of Methyl Anthranilate
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Vibrational Mode Frequency (cm⁻¹) Description

N-H Symmetric Stretch 3420 Amine group stretching

N-H Asymmetric Stretch 3530 Amine group stretching

C=O Stretch 1715 Carbonyl group stretching

C-N Stretch 1280
Carbon-Nitrogen bond

stretching

Aromatic C-H Stretch 3050-3100 Aromatic ring C-H stretching

Experimental Characterization Protocols
Experimental validation is essential to confirm and complement computational findings. The

following sections detail standard protocols for the spectroscopic analysis of menthyl
anthranilate.

UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar

absorptivity of menthyl anthranilate.

Protocol:

Sample Preparation: Prepare a stock solution of menthyl anthranilate of a known

concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent, such as ethanol or

cyclohexane.[3]

Serial Dilution: Perform serial dilutions of the stock solution to obtain a range of

concentrations (e.g., 1 x 10⁻⁴ M to 1 x 10⁻⁵ M).

Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette

with the pure solvent to be used as a reference.

Measurement: Record the absorbance spectra of each diluted solution over a wavelength

range of 200-450 nm.
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Data Analysis: Identify the λmax values from the spectra. A plot of absorbance versus

concentration at a given λmax should yield a straight line (Beer-Lambert Law), from which

the molar absorptivity can be calculated.

Table 4: Experimental Spectroscopic Data for Menthyl Anthranilate

Technique Solvent λmax (nm) / Peak (cm⁻¹)

UV-Vis Absorption Ethanol 220, 249, 340[4]

Fluorescence Emission Ethanol 405[4]

Phosphorescence Emission Ethanol (77K) 445[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in menthyl anthranilate by measuring the

absorption of infrared radiation.

Protocol:

Sample Preparation:

Neat Liquid/Solid: If the sample is a low-melting solid or a liquid, a small amount can be

placed directly on the ATR crystal of an FT-IR spectrometer.[5]

Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g.,

chloroform, carbon tetrachloride).

Background Spectrum: Record a background spectrum of the empty ATR crystal or the pure

solvent.

Sample Spectrum: Record the IR spectrum of the sample from approximately 4000 to 400

cm⁻¹.

Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the

characteristic absorption bands corresponding to the functional groups in the molecule (e.g.,

N-H, C=O, C-O, aromatic C-H).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Dissolve 5-25 mg of menthyl anthranilate in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for chemical shift referencing.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Other

experiments like COSY and HSQC can be performed for more detailed structural

assignment.

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline

correction). Integrate the ¹H NMR signals and assign the chemical shifts to the respective

protons and carbons in the molecule.

Photophysical Pathways
The interaction of menthyl anthranilate with UV light initiates a series of photophysical

processes. Understanding these pathways is crucial for evaluating its performance as a

sunscreen agent. Upon absorption of a photon, the molecule is promoted to an excited singlet

state (S₁). From here, it can relax back to the ground state (S₀) via fluorescence or undergo

intersystem crossing (ISC) to a triplet state (T₁). The triplet state can then decay back to the

ground state through phosphorescence or non-radiative processes.
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Key Photophysical Pathways for Menthyl Anthranilate.

Conclusion
The comprehensive analysis of menthyl anthranilate through a synergistic combination of

computational and experimental techniques provides invaluable insights for researchers and

drug development professionals. DFT and TD-DFT calculations offer a powerful predictive

framework for understanding its intrinsic molecular and electronic properties, guiding further

experimental investigation. Spectroscopic methods such as UV-Vis, FT-IR, and NMR provide

the necessary experimental validation and a more complete picture of the molecule's behavior.

The protocols and data presented in this guide serve as a foundational resource for the

continued study and optimization of menthyl anthranilate as a safe and effective

photoprotective agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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